molecular formula C8H14N2O3 B13511172 1-Glycylpiperidine-3-carboxylic acid

1-Glycylpiperidine-3-carboxylic acid

Cat. No.: B13511172
M. Wt: 186.21 g/mol
InChI Key: LIPPSJDBXYZTCP-UHFFFAOYSA-N
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Description

1-Glycylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylic acid group attached to the third carbon of the piperidine ring Additionally, it has a glycyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Glycylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Another method involves the use of protecting groups to selectively protect the amine and carboxyl groups during the synthesis. For example, the amine group of piperidine can be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of glycine can be protected with a methyl ester. After the coupling reaction, the protecting groups can be removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of solvents, reagents, and reaction conditions can be optimized for scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Glycylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the glycyl group or the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, imides, or carboxylates.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Glycylpiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-glycylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The glycyl group and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-Glycylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine-3-carboxylic acid: Lacks the glycyl group, which may result in different biological activities and binding properties.

    Glycylproline: Contains a proline ring instead of a piperidine ring, leading to different structural and functional characteristics.

    N-Acetylglycine: Contains an acetyl group instead of a piperidine ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of a piperidine ring and a glycyl group, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

1-(2-aminoacetyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O3/c9-4-7(11)10-3-1-2-6(5-10)8(12)13/h6H,1-5,9H2,(H,12,13)

InChI Key

LIPPSJDBXYZTCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CN)C(=O)O

Origin of Product

United States

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